molecular formula C20H17N3O2S B13361537 Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13361537
M. Wt: 363.4 g/mol
InChI Key: IREXXOQVGDBTNG-UHFFFAOYSA-N
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Description

Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[(5-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate

InChI

InChI=1S/C20H17N3O2S/c1-13-7-5-11-17-22-18(16-10-6-12-26-16)19(23(13)17)21-15-9-4-3-8-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

IREXXOQVGDBTNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3C(=O)OC)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with a thienyl-substituted aldehyde to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound of increasing interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N3OSC_{16}H_{16}N_3OS. The compound features an imidazo[1,2-a]pyridine core, which is known for its diverse biological activities.

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure often exhibit significant interactions with various biological targets. The following mechanisms have been identified:

  • GABA Receptor Modulation : this compound has been shown to selectively modulate GABA_A receptors, particularly those containing the delta subunit. This modulation can influence neuronal excitability and has implications for anxiety and seizure disorders .
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects against certain diseases .

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Anticonvulsant Activity

A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit anticonvulsant properties. The mechanism involves enhancing GABAergic transmission, which is critical for controlling seizures .

Anticancer Potential

Preliminary findings suggest that this compound may have anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways. This effect was observed in vitro using various cancer cell lines .

Study 1: GABA_A Receptor Interaction

A detailed investigation into the interaction of this compound with GABA_A receptors revealed that it acts as a positive allosteric modulator. This was confirmed through electrophysiological assays and binding studies .

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines showed that the compound significantly reduced cell viability. The IC50 values varied depending on the cell type but were generally in the low micromolar range. Mechanistic studies indicated that this effect was mediated through the activation of caspase pathways leading to apoptosis .

Data Table

Study Target Effect IC50 (µM) Mechanism
Study 1GABA_A ReceptorsPositive modulationN/AAllosteric enhancement
Study 2Cancer Cells (various lines)Cell viability reduction5 - 15Apoptosis via caspase activation

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Methyl 2-{[5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate, and how can reaction parameters be optimized?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or condensation reactions between 2-aminoimidazoles and functionalized benzoate precursors. For example:
  • Step 1 : React 5-methyl-2-(2-thienyl)imidazo[1,2-a]pyridine with methyl 2-aminobenzoate under acidic conditions (e.g., glacial acetic acid) to form the Schiff base intermediate .
  • Step 2 : Reduce the imine group using sodium borohydride (NaBH₄) in ethanol to yield the final product .
  • Optimization : Adjust reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 for amine:aldehyde) to improve yields (typically 30–40%). HPLC purification with a C18 column (acetonitrile/water gradient) ensures >95% purity .

Q. Which analytical techniques are critical for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the thienyl (δ 6.8–7.2 ppm), imidazo[1,2-a]pyridine (δ 7.5–8.3 ppm), and benzoate (δ 3.8 ppm for methyl ester) moieties. Use DMSO-d₆ or CDCl₃ as solvents .
  • IR Spectroscopy : Confirm the presence of C=O (1700–1750 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches .
  • HPLC-MS : Employ a reverse-phase column (e.g., Agilent ZORBAX SB-C18) with ESI+ ionization to verify molecular weight (e.g., [M+H]+ at m/z 378.1) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data reported for this compound across studies?

  • Methodological Answer : Contradictions in activity (e.g., antimicrobial IC₅₀ values) may arise from:
  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and cell lines (e.g., S. aureus ATCC 25923) .
  • Structural Confounders : Verify purity via HPLC and rule out isomers (e.g., regioisomeric imidazo[1,2-a]pyridines) using X-ray crystallography .
  • Solubility Effects : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .

Q. What strategies are effective for structural modification to enhance pharmacological selectivity?

  • Methodological Answer :
  • Core Modifications :
  • Introduce electron-withdrawing groups (e.g., –CF₃) at the 5-methyl position to improve metabolic stability .
  • Replace the thienyl group with pyridyl analogs to enhance π-π stacking with target enzymes (e.g., METTL3) .
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to prioritize substitutions at the benzoate moiety that minimize off-target binding .

Notes

  • Avoid commercial sources (e.g., ) per guidelines.
  • Advanced questions emphasize mechanistic analysis, structural optimization, and reproducibility.
  • Methodological answers integrate synthetic, analytical, and computational approaches to align with academic research rigor.

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